4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C20H18N2O6S2 . This compound belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide involves several steps. One common method is the multicomponent reaction, which combines various reactants in a single reaction vessel to form the desired product. This method is advantageous due to its efficiency and high yield . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures. Industrial production methods may involve the use of catalysts to improve the reaction rate and selectivity .
Chemical Reactions Analysis
4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate due to its diverse biological activities .
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide involves its interaction with various molecular targets and pathways. The presence of the thiazolidine ring and the trimethoxybenzylidene group enhances its ability to interact with biological molecules, leading to its observed biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide include other thiazolidine derivatives such as 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs . These compounds share similar structural features and biological activities but may differ in their specific pharmacological properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C20H18N2O6S2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-hydroxy-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H18N2O6S2/c1-26-14-8-11(9-15(27-2)17(14)28-3)10-16-19(25)22(20(29)30-16)21-18(24)12-4-6-13(23)7-5-12/h4-10,23H,1-3H3,(H,21,24)/b16-10- |
InChI Key |
JXMPDLQLMJFEDW-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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